
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, and an indane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the indane-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the development of high-performance dyes for photopolymerization processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Indane-1,3-dione Derivatives: These compounds share the indane-1,3-dione moiety and exhibit similar chemical reactivity.
Thiazole Derivatives: Compounds with a thiazole ring often have comparable biological activities.
Nitrophenyl Compounds: These compounds are known for their potential in medicinal chemistry.
Uniqueness
What sets 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDQBVLTPOUJH-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
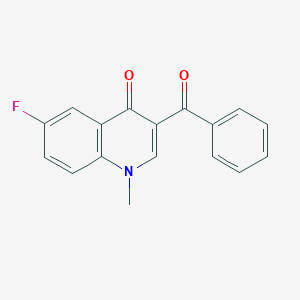
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)
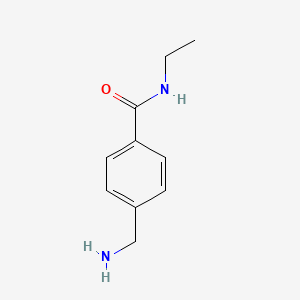
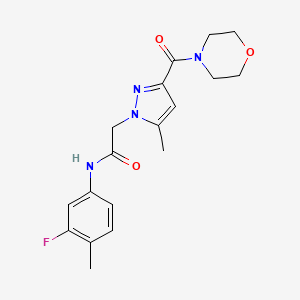

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)
![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)

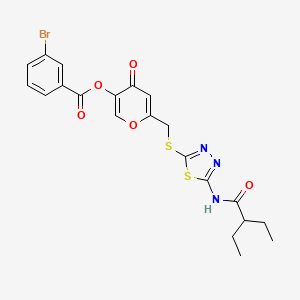
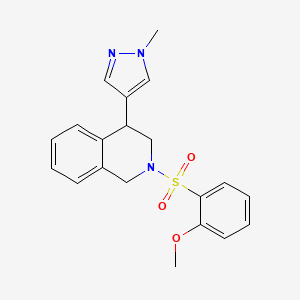
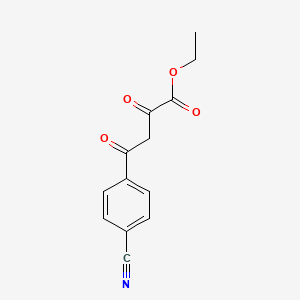
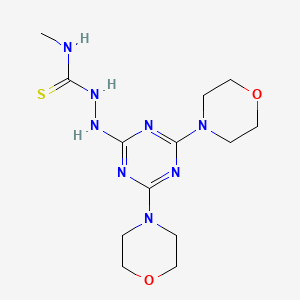
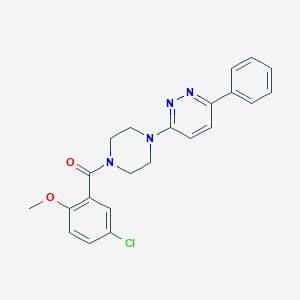
![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2641091.png)
